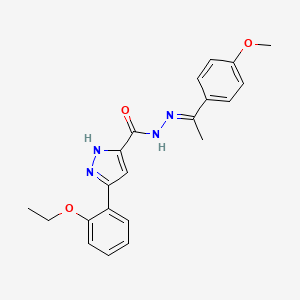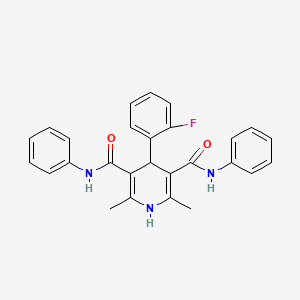methylidene]benzenesulfonamide](/img/structure/B11994264.png)
N-[(E)-[2-(5-tert-butyl-2-hydroxy-3-methylbenzoyl)hydrazino](phenyl)methylidene]benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(E)-[2-(5-tert-butyl-2-hydroxy-3-methylbenzoyl)hydrazinomethylidene]benzenesulfonamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a hydrazino group, a sulfonamide group, and a tert-butyl group, which contribute to its distinctive chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(E)-[2-(5-tert-butyl-2-hydroxy-3-methylbenzoyl)hydrazinomethylidene]benzenesulfonamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:
Preparation of 5-tert-butyl-2-hydroxy-3-methylbenzoic acid: This intermediate is synthesized through the alkylation of 2-hydroxy-3-methylbenzoic acid with tert-butyl bromide in the presence of a base such as potassium carbonate.
Formation of the hydrazide: The 5-tert-butyl-2-hydroxy-3-methylbenzoic acid is then converted to its corresponding hydrazide by reacting with hydrazine hydrate.
Condensation with benzaldehyde: The hydrazide is then condensed with benzaldehyde to form the hydrazone intermediate.
Sulfonamide formation: Finally, the hydrazone intermediate is reacted with benzenesulfonyl chloride in the presence of a base such as triethylamine to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of automated reactors, continuous flow processes, and efficient purification techniques to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
N-(E)-[2-(5-tert-butyl-2-hydroxy-3-methylbenzoyl)hydrazinomethylidene]benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents such as tetrahydrofuran or ethanol.
Substitution: Amines, thiols; reactions are conducted in the presence of a base such as triethylamine or sodium hydroxide.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines, alcohols
Substitution: Various substituted derivatives depending on the nucleophile used
Applications De Recherche Scientifique
N-(E)-[2-(5-tert-butyl-2-hydroxy-3-methylbenzoyl)hydrazinomethylidene]benzenesulfonamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.
Mécanisme D'action
The mechanism of action of N-(E)-[2-(5-tert-butyl-2-hydroxy-3-methylbenzoyl)hydrazinomethylidene]benzenesulfonamide involves its interaction with specific molecular targets. The compound may inhibit enzyme activity by binding to the active site, thereby blocking substrate access. Additionally, it can modulate signaling pathways by interacting with key proteins, leading to altered cellular responses.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl acetoacetate: A widely used chemical intermediate with similar functional groups.
Disilanes: Organosilicon compounds with unique electronic properties.
Fluorine compounds: Known for their high reactivity and diverse applications.
Uniqueness
N-(E)-[2-(5-tert-butyl-2-hydroxy-3-methylbenzoyl)hydrazinomethylidene]benzenesulfonamide stands out due to its combination of hydrazino, sulfonamide, and tert-butyl groups, which confer unique chemical reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications.
Propriétés
Formule moléculaire |
C25H27N3O4S |
|---|---|
Poids moléculaire |
465.6 g/mol |
Nom IUPAC |
N'-(benzenesulfonyl)-N-[(5-tert-butyl-2-hydroxy-3-methylbenzoyl)amino]benzenecarboximidamide |
InChI |
InChI=1S/C25H27N3O4S/c1-17-15-19(25(2,3)4)16-21(22(17)29)24(30)27-26-23(18-11-7-5-8-12-18)28-33(31,32)20-13-9-6-10-14-20/h5-16,29H,1-4H3,(H,26,28)(H,27,30) |
Clé InChI |
AWSBOQLJBWBDQJ-UHFFFAOYSA-N |
SMILES isomérique |
CC1=CC(=CC(=C1O)C(=O)NN/C(=N/S(=O)(=O)C2=CC=CC=C2)/C3=CC=CC=C3)C(C)(C)C |
SMILES canonique |
CC1=CC(=CC(=C1O)C(=O)NNC(=NS(=O)(=O)C2=CC=CC=C2)C3=CC=CC=C3)C(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2-{[(2-Pyridinylthio)acetyl]amino}-1,3-thiazol-4-yl)acetic acid](/img/structure/B11994184.png)
![Propanedioic acid, [(2-benzothiazolylamino)methylene]-, diethyl ester](/img/structure/B11994197.png)



![4-methyl-N-[2,2,2-trichloro-1-(3,4-dimethylanilino)ethyl]benzamide](/img/structure/B11994209.png)

![4,5-Dichloro-2-[(3,4-dimethylphenyl)carbamoyl]benzoic acid](/img/structure/B11994225.png)






